molecular formula C21H22N2O3 B3008210 5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 2189497-73-0

5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Katalognummer B3008210
CAS-Nummer: 2189497-73-0
Molekulargewicht: 350.418
InChI-Schlüssel: RJEFOWZZLIXWMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one" is not directly discussed in the provided papers. However, the papers do discuss related compounds with potential antiviral and adrenoceptor antagonistic properties. The first paper describes a series of 2,4-diamino-6-hydroxypyrimidines with various substitutions at position 5, which were synthesized and tested for antiviral activity against a range of DNA and retroviruses. The second paper focuses on a series of 5-arylidenehydantoin derivatives with a phenylpiperazine fragment, which were evaluated for their affinity to α1-adrenoceptors and antagonistic properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including C5-alkylation or cyclization to form the pyrimidine ring, followed by alkylation with a phosphonate group. The compounds were then treated with bromotrimethylsilane and hydrolyzed to yield free phosphonic acids. Additionally, bromine, N-chloro-, or N-iodosuccinimide were used to introduce halogen substituents into the pyrimidine derivatives . The second paper does not provide detailed synthesis steps but mentions the use of X-ray diffraction to solve the crystal structures of certain derivatives, which suggests that these compounds were successfully synthesized and crystallized .

Molecular Structure Analysis

The molecular structure of the compounds in the first paper was analyzed using regioisomer separation and deprotection steps to obtain the desired derivatives. The structure of the 5-substituted 2,4-diaminopyrimidine derivatives was crucial for their antiviral activity. In the second paper, molecular mechanics and SAR analysis were used to predict the 3D structure of the compounds and to perform a structure-activity relationship study based on a pharmacophore model .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in the first paper include alkylation, cyclization, and cross-coupling reactions. The introduction of halogen substituents was achieved through reactions with elemental halogens or halogenated reagents. The second paper does not detail specific chemical reactions but indicates that the structural properties of the compounds, including the number and position of substituents, significantly influence their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as solubility, stability, and reactivity, are not explicitly discussed in the provided papers. However, the antiviral and adrenoceptor antagonistic activities suggest that these compounds have specific chemical properties that enable them to interact with biological targets. The lack of measurable toxicity at certain concentrations for some derivatives indicates favorable selectivity and potential for further development as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • A study on similar compounds involving the synthesis of 2-methoxypyridine-3-carbonitrile derivatives, which may bear resemblance to the compound , found that these compounds can be synthesized in good yields. This process often yields a variety of methoxypyridine derivatives as side products, and the compounds are characterized using various spectroscopic methods (Al‐Refai et al., 2019).

Cytotoxic Activity

  • Similar derivatives, particularly those related to 2-methoxypyridine-3-carbonitrile, were screened for in vitro cytotoxicity against several cancer cell lines, including liver, prostate, and breast cancer lines. Some compounds exhibited promising antiproliferative effects, suggesting potential applications in cancer research (Al‐Refai et al., 2019).

Chemical Structure and Affinity Studies

  • Research has been conducted on the relationships between chemical structures, like those of phenylacetyl and benziloyl esters, and their affinity for specific receptors. These studies are crucial for understanding the potential biomedical applications of such compounds, including those structurally related to the compound (Abramson et al., 1974).

Experimental and Computational Studies

  • There has been a combined experimental and computational study of complexes that might share structural features with 5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one. These studies offer insights into the electronic structures and spectral properties, which are important for understanding the chemical behavior of such compounds (Yao et al., 2015).

Synthesis of Optically Active Compounds

  • Research has been done on the synthesis of optically active compounds, such as 2,3-methanopipecolic acid, from related structures. This indicates potential applications in the development of chiral molecules for pharmaceutical uses (Matsumura et al., 2000).

Applications in Antiviral and Anticancer Research

  • Various studies have explored the synthesis and biological evaluation of derivatives that are structurally similar to the compound . These derivatives have shown significant potential in antiviral and anticancer research, indicating the compound's possible applications in these fields (El-hashash et al., 2019).

Eigenschaften

IUPAC Name

5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-19-13-20(24)23(17-5-3-2-4-6-17)14-18(19)21(25)22-11-9-16(10-12-22)15-7-8-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEFOWZZLIXWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(=C3CC3)CC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-cyclopropylidenepiperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.